molecular formula C16H14INO3 B4917295 methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate

methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate

Cat. No.: B4917295
M. Wt: 395.19 g/mol
InChI Key: FDQBFQFEYAULRE-UHFFFAOYSA-N
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Description

Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an iodine atom attached to a benzoyl group, which is further connected to an amino group and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate typically involves the reaction of 2-iodobenzoyl chloride with 4-methyl-3-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of hypervalent iodine compounds.

    Reduction: Deiodinated methyl 3-[(benzoyl)amino]-4-methylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The benzoyl and amino groups can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate is unique due to the specific positioning of the iodine and benzoyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO3/c1-10-7-8-11(16(20)21-2)9-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQBFQFEYAULRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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